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Compound of Interest

Compound Name:
(1,5-Dimethyl-1H-pyrazol-3-

yl)methanamine

Cat. No.: B150772 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-

dimethyl-pyrazole analogs and related derivatives, focusing on their anticancer and enzyme

inhibitory activities. The information is targeted towards researchers, scientists, and

professionals in drug development, offering a consolidated view of key findings from various

studies.

Anticancer and Kinase Inhibitory Activity
1,5-dimethyl-pyrazole derivatives have been investigated for their potential as anticancer

agents, often through the inhibition of various protein kinases that are crucial for cancer cell

proliferation and survival. The pyrazole scaffold serves as a versatile core for developing

selective and potent inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a

hallmark of many cancers. Certain pyrazole derivatives have shown significant inhibitory

activity against CDKs, particularly CDK2.

A series of novel pyrazole-based compounds have been synthesized and evaluated as CDK2

inhibitors.[1] For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated high

potency. Mechanistic studies in ovarian cancer cells indicated that these compounds can
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reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest in the S and

G2/M phases and subsequent apoptosis.[1]

Another study focused on pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors.[2]

The cytotoxic effects of these compounds were evaluated against various human cancer cell

lines, including MCF7 (breast), HepG2 (liver), A549 (lung), and Caco2 (colon).[2]

Table 1: Anticancer Activity of Selected Pyrazole Analogs

Compound Target Ki (µM)

GI50 (µM)
(A2780
Ovarian
Cancer)

Reference

14 CDK2, CDK5 0.007, 0.003

~28-fold lower

than lead

compound

[1]

15 CDK2 0.005

0.127–0.560

(across 13 cell

lines)

[1]

Compound Cell Line IC50 (µM) Reference

29 MCF7 17.12 [2]

HepG2 10.05 [2]

A549 29.95 [2]

Caco2 25.24 [2]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Inhibition
NAAA is a cysteine hydrolase involved in the breakdown of the anti-inflammatory lipid N-

palmitoylethanolamine (PEA). Inhibiting NAAA can increase endogenous PEA levels, producing
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an anti-inflammatory response. A class of pyrazole azabicyclo[3.2.1]octane sulfonamides has

been identified as potent, non-covalent NAAA inhibitors.[3]

The SAR studies on these analogs revealed crucial structural requirements for activity. The 3,5-

dialkyl substitution on the pyrazole ring was found to be important, as mono- or unsubstituted

analogs were inactive.[3] Furthermore, the presence of a hydrogen bond donor on the pyrazole

ring was determined to be essential for inhibitory effect.[3] Modifications at the 5-position of the

pyrazole ring showed that extending the alkyl chain was generally well-tolerated, with an n-

propyl substituent providing a three-fold increase in potency compared to the initial hit

compound.[3]

Table 2: SAR of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors

Compound
Substitution on
Pyrazole Ring

h-NAAA IC50 (µM) Reference

1 3,5-dimethyl 1.0 [3]

2 3-methyl > 10 [3]

3 Unsubstituted > 10 [3]

4 1,3,5-trimethyl > 10 [3]

8 3-methyl, 5-ethyl 0.62 [3]

9 3-methyl, 5-n-propyl 0.33 [3]

10 3-methyl, 5-n-butyl 0.91 [3]

11 3-methyl, 5-iso-propyl 0.64 [3]

12 3-methyl, 5-tert-butyl 0.78 [3]

Experimental Protocols
CDK Inhibition Assay
The inhibitory activity of compounds against various CDKs is determined using a kinase assay.

This assay measures the phosphorylation of a substrate peptide by the respective CDK
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enzyme in the presence of the test compound. The concentration of the compound that inhibits

50% of the enzyme activity (IC50) is then calculated.[1]

Cell Growth Inhibition (GI50) Assay
The antiproliferative activity of the compounds is often assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-

well plates and treated with various concentrations of the test compounds. After a specified

incubation period, MTT solution is added to each well. Viable cells with active mitochondria

reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a

solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength

(e.g., 570 nm) using a microplate reader. The GI50, which is the concentration required to

inhibit cell growth by 50%, is calculated from the dose-response curves.[1]

NAAA Inhibition Assay
The inhibitory activity against human NAAA is measured using a fluorogenic assay. The assay

determines the ability of the compounds to inhibit the hydrolysis of a fluorogenic substrate by

the NAAA enzyme. The fluorescence intensity is measured over time, and the IC50 values are

calculated from the dose-response curves.[3]

Visualizations
Signaling Pathway Diagram

Growth Factors Receptor Tyrosine
Kinases (RTKs)

Ras/MAPK Pathway

PI3K/Akt Pathway

Cyclin D CDK4/6

Rb phosphorylates

pRb
(Phosphorylated)

E2F Cyclin E

CDK2 S Phase Entry
 promotes

Pyrazole Analogs
 inhibits

Click to download full resolution via product page

Caption: CDK2 signaling pathway and the inhibitory action of pyrazole analogs.
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Caption: General experimental workflow for SAR studies of pyrazole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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